molecular formula C8H6FNO2 B3049201 2-Fluoro-1-nitro-4-vinyl-benzene CAS No. 197777-90-5

2-Fluoro-1-nitro-4-vinyl-benzene

Cat. No. B3049201
M. Wt: 167.14 g/mol
InChI Key: OKNXGWILKMLMGV-UHFFFAOYSA-N
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Patent
US07148224B2

Procedure details

4-Chloro-2-fluoronitrobenzene (300 mg, 1.71 mmol), Pb2(dba)3 (236 mg, 0.228 mmol), tributyl (vinyl) tin (333 mg, 1.14 mmol), tri-2-furylphosphine (212 mg, 0.912 mmol) and lithium chloride (193 mg, 4.56 mmol) were added to methylpyrrolidinone (5 ml), and the mixture was stirred in a sealed tube at 120° C. for one hour. The mixture was diluted with chloroform-methanol, and filtered through a Celite Pad. After concentrating the filtrate, the concentrate was dissolved in ethyl acetate and washed with aqueous potassium fluoride. The organic layer was dried over magnesium sulfate, concentrated in vacuo, and purified by thin-layer silica gel chromatography (hexane-ethyl acetate, 5:1) to give the title compound (146 mg) as a pale yellow oil.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pb2(dba)3
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([F:11])[CH:3]=1.[CH2:12]([Sn](CCCC)(CCCC)C=C)[CH2:13]CC.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1.[Cl-].[Li+]>C(Cl)(Cl)Cl.CO.CN1CCCC1=O>[CH:12]([C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([F:11])[CH:3]=1)=[CH2:13] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Pb2(dba)3
Quantity
236 mg
Type
reactant
Smiles
Name
Quantity
333 mg
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
212 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Name
Quantity
193 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a sealed tube at 120° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite Pad
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous potassium fluoride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by thin-layer silica gel chromatography (hexane-ethyl acetate, 5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C1=CC(=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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